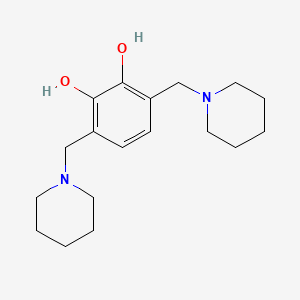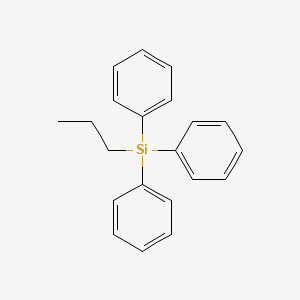
1,1'-Sulfanediyldicyclohexanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediyldicyclohexanethiol is an organic compound with the molecular formula C12H22S3 It is characterized by two cyclohexane rings connected by a sulfur atom and each ring bearing a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexanethiol derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with one cyclohexane ring.
Dicyclohexyl disulfide: A compound with two cyclohexane rings connected by a disulfide bond.
Cyclohexyl mercaptan: Another thiol compound with a single cyclohexane ring.
Uniqueness
1,1’-Sulfanediyldicyclohexanethiol is unique due to the presence of two thiol groups and a sulfur atom connecting the cyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
24265-66-5 |
|---|---|
Formule moléculaire |
C12H22S3 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
Clé InChI |
YHJMBEJEJNZKAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(S)SC2(CCCCC2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


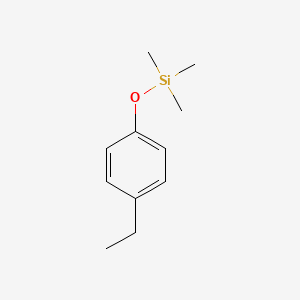
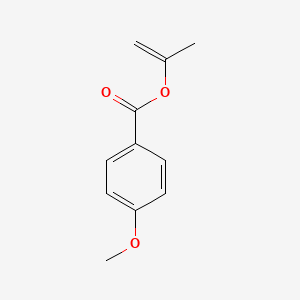
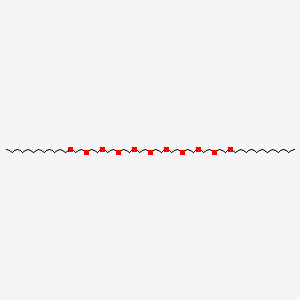
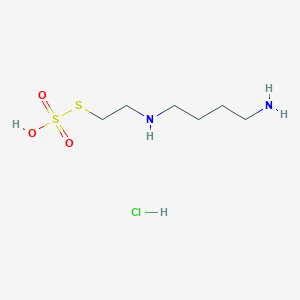
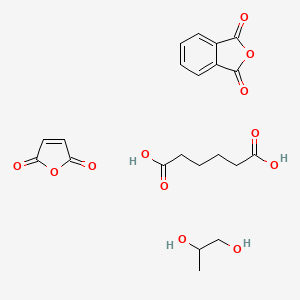

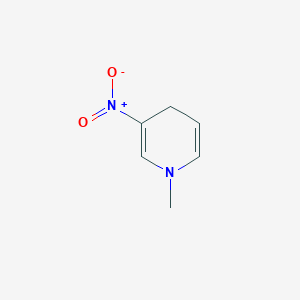

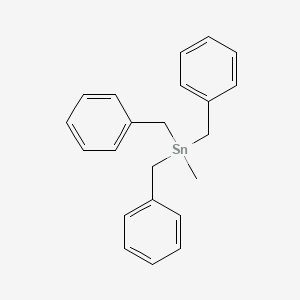
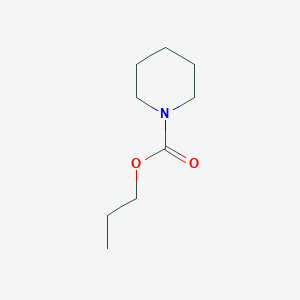
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

